N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10838660
InChI: InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20)
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

VCID: VC10838660

Molecular Formula: C17H14ClNO3

Molecular Weight: 315.7 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide -

Description

Chemical Identity

PropertyDetails
IUPAC NameN-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Molecular FormulaC17H14ClNO3
Molecular Weight315.7 g/mol
PubChem CID727302
SMILES NotationCC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
InChIKeyHWCCEJOUUDVNOZ-UHFFFAOYSA-N

Visualization

The chemical structure can be represented in both 2D and 3D formats:

  • 2D Structure: Highlights the planar arrangement of atoms.

  • 3D Conformer: Provides insights into spatial orientation and interactions.

Potential Uses

This compound is primarily investigated for its role as a pharmacological agent:

  • Drug Development:

    • The benzofuran scaffold is known for its bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties.

    • The presence of a chloro group enhances binding affinity in biological systems.

    • Methoxy substitution may improve metabolic stability.

  • Antitumor Activity:

    • Similar compounds have shown efficacy against tumor cell lines by inhibiting cell growth or inducing apoptosis.

  • Structure-Based Drug Design:

    • Its molecular framework can serve as a lead compound for designing derivatives targeting specific enzymes or receptors.

Pharmacokinetics

While specific studies on this compound are unavailable, related benzofuran derivatives often exhibit:

  • Moderate absorption.

  • Metabolism primarily via hepatic pathways.

  • Excretion through renal or biliary routes.

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves:

  • Preparation of the benzofuran core via cyclization reactions.

  • Introduction of the methyl group at position 3 using Friedel-Crafts alkylation or related methods.

  • Coupling with the substituted phenyl group through amide bond formation using reagents like carbodiimides (e.g., DCC).

Product Name N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20)
Standard InChIKey HWCCEJOUUDVNOZ-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
PubChem Compound 727302
Last Modified Apr 15 2024

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